Isopropyl myristate is a colorless, odorless liquid that serves as an ester derived from myristic acid and isopropyl alcohol. Its chemical formula is and it has a molecular weight of approximately 270.5 g/mol. This compound is miscible with various oils and is characterized by its low viscosity and resistance to hydrolysis, making it stable over time. It does not easily become rancid, which enhances its utility in various applications, particularly in pharmaceuticals and cosmetics .
In cosmetics, isopropyl myristate acts primarily as an emollient, improving the spreadability and smoothness of the product []. It also enhances the penetration of other ingredients by increasing skin permeability []. However, its ability to penetrate the skin can be problematic for individuals prone to acne, as it may clog pores [].
Isopropyl myristate undergoes hydrolysis in the presence of water, yielding isopropyl alcohol and myristic acid. This reaction can be catalyzed by acids or bases, leading to a decrease in pH levels in formulations where it is used . The esterification reaction that forms isopropyl myristate involves the condensation of myristic acid with isopropyl alcohol, typically facilitated by an acid catalyst .
Isopropyl myristate exhibits significant biological activity, particularly as a skin penetration enhancer. It is commonly used to improve the absorption of topical medications by altering the stratum corneum barrier properties. This characteristic makes it valuable in pharmaceutical formulations aimed at enhancing drug delivery through the skin . Additionally, it has been employed in treatments for head lice and as a solvent in various topical applications .
The traditional method for synthesizing isopropyl myristate involves the esterification of myristic acid with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to reflux conditions for several hours, followed by distillation to purify the product .
A more environmentally friendly approach involves using lipase enzymes, such as those derived from Candida antarctica. This method allows for higher yields and milder reaction conditions, promoting sustainability in chemical synthesis . The enzymatic route can achieve conversion rates exceeding 87% under optimized conditions .
Isopropyl myristate finds extensive use across various industries:
Isopropyl myristate shares similarities with other fatty acid esters but possesses unique characteristics that distinguish it from them:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl oleate | C₁₈H₃₄O₂ | Higher viscosity; primarily used as a solvent. |
Propylene glycol monolaurate | C₁₂H₂₄O₃ | More polar; used primarily as an emulsifier. |
Isopropyl palmitate | C₁₆H₃₂O₂ | Similar structure; different fatty acid chain length. |
Isobutyl myristate | C₁₇H₃₄O₂ | Similar applications but varies in solubility properties. |
Isopropyl myristate's low viscosity and excellent skin penetration capabilities make it particularly advantageous for topical applications compared to these similar compounds .
Irritant